molecular formula C10H13FN2O B3012444 N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine CAS No. 2200612-87-7

N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine

Cat. No.: B3012444
CAS No.: 2200612-87-7
M. Wt: 196.225
InChI Key: HGRWOVFVFUTUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyridine ring substituted with a methyl group and an amine group, along with a fluorinated oxolane ring

Scientific Research Applications

N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the fluorinated oxolane ring and the pyridine derivative. One common method involves the reaction of 4-methylpyridin-2-amine with a fluorinated oxolane precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine or pyridine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxolane rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine or oxolane compounds.

Mechanism of Action

The mechanism by which N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a fluorinated oxolane ring and a substituted pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-7-2-3-12-10(4-7)13-9-6-14-5-8(9)11/h2-4,8-9H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRWOVFVFUTUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2COCC2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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